4-(4-Bromo-3-formylphenoxy)benzonitrile chemical properties
4-(4-Bromo-3-formylphenoxy)benzonitrile chemical properties
Technical Monograph: 4-(4-Bromo-3-formylphenoxy)benzonitrile Subtitle: A Pivotal Intermediate in the Synthesis of Benzoxaborole Therapeutics
Executive Summary
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Crisaborole (Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis.[1] Its structural uniqueness lies in the 3,4-disubstituted diaryl ether scaffold, which positions a reactive aryl bromide adjacent to an aldehyde functionality. This proximity is chemically engineered to facilitate the formation of the oxaborole ring system—the pharmacologically active core of Crisaborole.
This guide details the physicochemical profile, validated synthetic routes, spectroscopic characterization, and downstream reactivity of this critical intermediate.
Molecular Architecture & Physicochemical Profile
The molecule features a diphenyl ether backbone. The "A-Ring" (derived from 2-bromo-5-hydroxybenzaldehyde) bears the electrophilic handles (Br, CHO) required for cyclization, while the "B-Ring" (benzonitrile) provides the lipophilic tail necessary for the final drug's enzyme binding affinity.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 906673-54-9 | |
| Molecular Formula | C₁₄H₈BrNO₂ | |
| Molecular Weight | 302.12 g/mol | |
| Appearance | White to light yellow crystalline solid | Color depends on trace oxidation levels. |
| Melting Point | 109°C – 112°C | DSC peak typically observed at ~111.9°C [1]. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poorly soluble in water. |
| Purity Standard | ≥ 98.0% (HPLC) | Critical for downstream organometallic coupling. |
Synthetic Route & Process Chemistry
The industrial synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile is a classic example of a Nucleophilic Aromatic Substitution (S_NAr) . The reaction couples a phenol derivative with an electron-deficient aryl fluoride.
The "Hero" Workflow (S_NAr Coupling)
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Nucleophile: 2-Bromo-5-hydroxybenzaldehyde (The phenol).
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Electrophile: 4-Fluorobenzonitrile (The aryl fluoride).
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
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Solvent: Polar aprotic (DMF, DMSO, or NMP) is required to solvate the carbonate base and stabilize the transition state.
Mechanism: The carbonate base deprotonates the phenol (pKa ~8-9) to form a phenoxide anion. This nucleophile attacks the ipso carbon of 4-fluorobenzonitrile. The nitrile group (-CN) at the para-position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the fluoride ion.
Experimental Protocol (Bench Scale)
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Step 1: Charge a reaction vessel with 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.2 eq) in DMF (5-10 volumes).
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Step 2: Add anhydrous K₂CO₃ (1.5 – 2.0 eq).
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Step 3: Heat to 115°C under nitrogen atmosphere for 8–12 hours. Monitor by TLC or HPLC.
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Step 4 (Workup): Cool to room temperature. Pour into ice water to precipitate the product.
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Step 5 (Purification): Filter the crude solid. Recrystallize from a mixture of Ethyl Acetate and Toluene (or Heptane) to remove unreacted fluoronitrile and phenolic impurities.
Figure 1: Process flow for the synthesis of the target intermediate via nucleophilic aromatic substitution.
Analytical Characterization
Accurate identification is vital, as the regioisomer (where the ether linkage might form at a different position if starting materials are impure) renders the material useless for Crisaborole synthesis.
Nuclear Magnetic Resonance (NMR)
The following shifts are diagnostic for the correct isomer [1]:
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¹H NMR (200 MHz, CDCl₃):
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δ 10.32 (s, 1H): Aldehyde proton (-CH O). The singlet confirms the aldehyde is intact.
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δ 7.62–7.72 (m, 3H): Overlapping aromatic protons (likely the benzonitrile ring protons ortho to CN and one proton on the bromo-ring).
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δ 7.57–7.59 (dd, 1H): Aromatic proton.[2]
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δ 7.18–7.23 (dd, 1H): Aromatic proton ortho to the ether linkage.
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δ 7.01–7.08 (m, 2H): Aromatic protons ortho to the ether linkage on the benzonitrile side.
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¹³C NMR (50 MHz, CDCl₃):
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δ 190.69: Carbonyl carbon (C=O).
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δ 160.08 & 155.13: Ipso carbons attached to the ether oxygen (Ar-C -O-C -Ar).
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δ 118.68: Nitrile carbon (-C ≡N).[2]
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Quality Control Parameters
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HPLC Purity: >98.0% (Area %).[2] Major impurity to watch is the unreacted 2-bromo-5-hydroxybenzaldehyde (retention time shift).
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Water Content (KF): <0.5%. Water must be minimized if the next step involves organometallic reagents (e.g., n-BuLi or Grignards).
Application Case Study: Synthesis of Crisaborole
The primary utility of this intermediate is its conversion into the benzoxaborole ring. This transformation requires converting the Aryl-Bromide into an Aryl-Boronate, which then cyclizes with the adjacent aldehyde.
Functional Group Transformations
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Protection (Optional but Common): The aldehyde is often protected as an acetal (using ethylene glycol) to prevent side reactions during the metallation step.
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Borylation: The bromine is substituted with a boron moiety.
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Method A (Miyaura Borylation): Pd-catalyzed coupling with Bis(pinacolato)diboron. This tolerates the free aldehyde better.
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Method B (Lithiation): Halogen-lithium exchange using n-BuLi, followed by trapping with Triisopropyl borate. This strictly requires aldehyde protection.
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Cyclization: Under acidic conditions, the boronate hydrolyzes to boronic acid, which spontaneously condenses with the aldehyde (or deprotected aldehyde) to form the cyclic oxaborole hemiacetal.
Figure 2: The divergent synthetic pathways from the intermediate to the active pharmaceutical ingredient, Crisaborole.
Safety & Handling
While not classified as a highly potent API, this intermediate is a halogenated aromatic nitrile and should be handled with standard chemical hygiene.
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Hazards:
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid if exposed to air for prolonged periods.
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Compatibility: Incompatible with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
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ChemicalBook. (2025).[2] 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Chemical Properties and NMR Data. Retrieved from
-
Ningbo Inno Pharmchem. (2024). The Science Behind Crisaborole: Exploring the Role of 4-(4-Bromo-3-formylphenoxy)benzonitrile.[4] Retrieved from
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Google Patents. (2021). US11014944B2 - Process for the preparation of crisaborole and its intermediates. Retrieved from
-
PubChem. (2025).[3] 4-(4-Bromo-3-formylphenoxy)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [3]
-
ECHEMI. (2023). Product Profile: 4-(4-Bromo-3-formylphenoxy)benzonitrile.[3][4][5][6][7][8][9] Retrieved from
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- 4. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
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